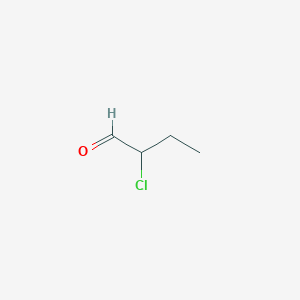

2-Chlorobutanal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-chlorobutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGXJYSPQYRCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chlorobutanal, a valuable building block in organic synthesis. The document details a robust synthetic methodology, outlines key characterization data, and provides experimental protocols to facilitate its practical application in research and development.

Introduction

This compound, an α-chloroaldehyde, is a highly reactive and versatile intermediate in organic synthesis. The presence of both an aldehyde functional group and an α-chloro substituent allows for a wide range of chemical transformations, making it a key precursor for the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules. Its bifunctional nature enables reactions such as nucleophilic substitution at the chlorinated carbon, transformations of the aldehyde group, and various cyclization reactions.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the direct α-chlorination of butanal. Among the various approaches, organocatalytic α-chlorination has emerged as a state-of-the-art method, offering high efficiency and control.

Recommended Synthetic Pathway: Organocatalytic α-Chlorination

The organocatalytic α-chlorination of butanal typically employs an amine catalyst, such as L-proline or its derivatives, and a chlorinating agent like N-chlorosuccinimide (NCS). The reaction proceeds through an enamine intermediate, which then reacts with the electrophilic chlorine source.

Figure 1: Signaling pathway of the organocatalytic α-chlorination of butanal.

An alternative method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. However, this method can be less selective and may lead to the formation of dichlorinated byproducts.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes key physical and spectroscopic properties. While experimental data for some properties are scarce, computed values from reliable sources are provided.[1]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol |

| Appearance | Expected to be a liquid |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

| ¹H NMR | Data not readily available in literature |

| ¹³C NMR | Data not readily available in literature |

| IR Spectroscopy | Vapor Phase IR Spectra available[1] |

| Mass Spectrometry | GC-MS data available[1] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Organocatalytic α-Chlorination

This protocol is adapted from established procedures for the α-chlorination of aldehydes.

Materials and Equipment:

-

Butanal

-

L-Proline

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline (0.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Add butanal (1.0 equivalent) to the flask and stir the mixture for 10 minutes.

-

In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Add the NCS solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in deuterated chloroform (B151607) (CDCl₃). The expected spectrum would show a triplet for the methyl protons (CH₃), a multiplet for the methylene (B1212753) protons (CH₂), a doublet of doublets for the α-proton (CHCl), and a doublet for the aldehydic proton (CHO).

-

¹³C NMR: Acquire the spectrum in CDCl₃. The expected spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon will be significantly downfield.

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using a thin film on a salt plate or as a solution in a suitable solvent. Key expected peaks include a strong C=O stretch for the aldehyde at approximately 1720-1740 cm⁻¹ and a C-Cl stretch at approximately 600-800 cm⁻¹.

Mass Spectrometry (MS):

-

Employ electron ionization (EI) or chemical ionization (CI) techniques. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio).

Safety Precautions

This compound is expected to be a reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed organocatalytic α-chlorination protocol offers a reliable method for its preparation. The outlined characterization techniques are essential for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in the effective utilization of this compound as a key intermediate in their synthetic endeavors.

References

physical and chemical properties of 2-chlorobutanal

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorobutanal

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of this compound. As a bifunctional molecule containing both a reactive aldehyde and an α-chloro group, it serves as a versatile intermediate in organic synthesis and is a subject of interest in the study of halogenated aldehydes' biological interactions. This guide consolidates available data, outlines experimental methodologies, and visualizes key chemical and biological pathways to support research and development activities.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| Synonyms | alpha-chlorobutyraldehyde, 2-chloro-butyraldehyde, Butanal, 2-chloro-[1] |

| CAS Number | 28832-55-5[1] |

| Molecular Formula | C₄H₇ClO[1][2] |

| Molecular Weight | 106.55 g/mol [1][2] |

| Canonical SMILES | CCC(C=O)Cl[1] |

| InChI Key | PZGXJYSPQYRCBB-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.3 | Computed by PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1][2] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs[1][2] |

| Rotatable Bond Count | 2 | Computed by Cactvs[1][2] |

| Exact Mass | 106.0185425 Da | Computed by PubChem[1][2] |

| Monoisotopic Mass | 106.0185425 Da | Computed by PubChem[1][2] |

| Topological Polar Surface Area | 17.1 Ų | Computed by Cactvs[1][2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in most organic solvents with limited solubility in water. | - |

Spectroscopic Data

Experimental spectra for this compound are not widely published but may be available in commercial databases such as SpectraBase, which holds GC-MS and vapor-phase IR data.[1] The following tables provide predicted spectral features based on the molecule's structure and data from analogous compounds like 2-chlorobutane (B165301).[3][4][5]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH O | ~9.5 - 9.7 | Doublet |

| CH Cl | ~4.1 - 4.3 | Doublet of Triplets | |

| -CH ₂- | ~1.8 - 2.0 | Multiplet | |

| -CH ₃ | ~1.0 - 1.2 | Triplet | |

| ¹³C NMR | C HO | ~195 - 200 | - |

| C HCl | ~60 - 65 | - | |

| -C H₂- | ~25 - 30 | - |

| | -C H₃ | ~10 - 15 | - |

Table 4: Predicted Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2970, ~2880, ~2720 | C-H Stretch | Alkyl (CH₃, CH₂) and Aldehyde (CHO) |

| ~1735 | C=O Stretch | Aldehyde |

| ~1460, ~1380 | C-H Bend | Alkyl (CH₃, CH₂) |

| ~700 - 800 | C-Cl Stretch | Alkyl Halide |

Chemical Reactivity and Synthesis

This compound is a versatile synthetic intermediate due to its two distinct reactive sites: the aldehyde carbonyl group and the carbon-chlorine bond at the α-position.

-

Aldehyde Group Reactions : The electrophilic carbonyl carbon readily undergoes nucleophilic addition. It can be oxidized to the corresponding carboxylic acid (2-chlorobutanoic acid) or reduced to the primary alcohol (2-chlorobutan-1-ol).[6]

-

α-Chloro Group Reactions : The chlorine atom is a good leaving group, making the α-carbon susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.

Experimental Protocols

Synthesis: Organocatalytic α-Chlorination of Butanal

A specific, detailed protocol for this compound is not widely published. However, a highly effective and modern method for its synthesis is the direct organocatalytic α-chlorination of butanal.[6][7][8][9] This approach offers high potential for yield and enantioselectivity.[8]

Principle: The reaction proceeds via an enamine intermediate, formed from the condensation of butanal with a chiral secondary amine catalyst (e.g., a proline derivative). This chiral enamine then undergoes a stereoselective attack on an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). Subsequent hydrolysis yields the α-chloroaldehyde.[7]

Detailed Methodology (General Protocol):

-

Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (e.g., L-proline, 10-20 mol%).

-

Dissolution: Dissolve the catalyst in an anhydrous solvent such as dichloromethane (B109758) or acetone.

-

Cooling: Cool the solution to the required temperature (e.g., 0 °C or lower) using an appropriate bath.

-

Aldehyde Addition: Add butanal (1.0 equivalent) to the flask via syringe.

-

Chlorinating Agent Addition: In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 equivalents) in the anhydrous solvent. Slowly add the NCS solution to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layer with brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.[6]

Biological Activity and Detoxification

Antimicrobial Properties

While not used as a drug, this compound has been noted to exhibit antimicrobial activity against various bacterial strains. This activity is likely related to its ability to act as an alkylating agent, reacting with nucleophilic residues in essential proteins and enzymes.

Relevance in Drug Development

As a bifunctional synthon, this compound is a valuable starting material for synthesizing more complex molecules.[10] Its α-chloroaldehyde motif is a key structural feature in various synthetic strategies aimed at producing heterocyclic compounds and other scaffolds of pharmaceutical interest.

Detoxification via Glutathione (B108866) Conjugation

In biological systems, reactive electrophiles like α-haloaldehydes are primarily detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes.[11][12] The nucleophilic thiol group of GSH attacks the electron-deficient α-carbon, displacing the chloride ion.[13] This forms a more water-soluble and less toxic GSH conjugate, which can be further processed and excreted from the body, often as mercapturic acid.[12] This pathway is a critical defense mechanism against the cellular damage that can be caused by such alkylating agents.[12]

References

- 1. This compound | C4H7ClO | CID 10975430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-chlorobutanal | C4H7ClO | CID 96004132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 9. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 13. Identification of glutathione adducts of α-chlorofatty aldehydes produced in activated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Chlorobutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-chlorobutanal, a chlorinated aldehyde of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra for this compound, this document presents a detailed analysis of the spectroscopic data for the structurally related compound, 2-chlorobutane (B165301), and uses this information to predict the spectral characteristics of this compound. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data of this compound

Expected Differences in Spectra between 2-Chlorobutane and this compound:

-

¹H NMR: The most significant difference will be the appearance of a highly deshielded aldehyde proton (CHO) signal for this compound, typically in the range of 9-10 ppm. The proton on the carbon bearing the chlorine (α-carbon) will also be shifted downfield compared to the corresponding proton in 2-chlorobutane due to the electron-withdrawing effect of the adjacent carbonyl group.

-

¹³C NMR: A prominent downfield signal corresponding to the carbonyl carbon (C=O) of the aldehyde will be present for this compound, generally in the 190-200 ppm region. The α-carbon signal will also be shifted further downfield.

-

IR Spectroscopy: The IR spectrum of this compound will be characterized by a strong carbonyl (C=O) stretching absorption band around 1720-1740 cm⁻¹. Additionally, characteristic aldehyde C-H stretching bands are expected around 2720 and 2820 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak for this compound will be at m/z 106 and 108 (due to the ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern will be influenced by the aldehyde group, with characteristic losses of H (M-1), CHO (M-29), and cleavage at the α-carbon.

Spectroscopic Data of 2-Chlorobutane (Illustrative Example)

The following tables summarize the experimental spectroscopic data for 2-chlorobutane, which serves as a valuable reference for understanding the spectroscopic properties of a four-carbon chain with a chlorine atom at the second position.

Table 1: ¹H NMR Spectroscopic Data for 2-Chlorobutane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (at C1) | ~1.0 | Triplet | ~7.4 |

| CH₂ | ~1.7 | Multiplet | - |

| CH₃ (at C4) | ~1.5 | Doublet | ~6.6 |

| CHCl | ~4.0 | Sextet | ~6.5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 2-Chlorobutane

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | ~25 |

| C2 | ~60 |

| C3 | ~33 |

| C4 | ~11 |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 2-Chlorobutane

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2880 - 3080 | Strong |

| C-H bend (alkane) | 1300 - 1500 | Medium |

| C-Cl stretch | 580 - 780 | Strong |

Table 4: Mass Spectrometry (MS) Data for 2-Chlorobutane

| m/z | Proposed Fragment | Relative Abundance |

| 92/94 | [CH₃CH₂CH(Cl)CH₃]⁺ (Molecular Ion) | Low |

| 57 | [CH₃CH₂CHCH₃]⁺ (Loss of Cl) | High (Base Peak) |

| 63/65 | [CH₂CHCl]⁺ | Medium |

| 29 | [CH₃CH₂]⁺ | Medium |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the liquid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample.[1][2]

-

Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3][4] The final sample depth should be around 4-5 cm.[1][2]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity.[1]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[3]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample holder (with the salt plates or ATR accessory) into the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[5]

-

Transfer the solution to a 1.5 mL glass autosampler vial and cap it.[5] Ensure the sample is free of particulates.[5]

-

-

Data Acquisition:

-

Set the GC oven temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[6]

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[6]

-

The volatile compounds will be separated on the GC column and elute into the mass spectrometer.

-

For electron ionization (EI), the molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[6]

-

The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 35-350) to detect the molecular ion and fragment ions.[6]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of an unknown compound using a combination of spectroscopic techniques.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chlorobutanal (CAS Number: 28832-55-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-chlorobutanal is limited. This guide provides a comprehensive overview based on existing database information, supplemented with data from structurally related compounds and the general chemical class of α-chloroaldehydes to infer its properties, reactivity, and potential biological significance.

Introduction

This compound, with the CAS number 28832-55-5, is an α-chloroaldehyde, a class of organic compounds characterized by a chlorine atom on the carbon adjacent to the aldehyde group.[1][2] This structural feature imparts a dual reactivity to the molecule, with both the aldehyde carbonyl and the carbon-chlorine bond being susceptible to nucleophilic attack.[3] This makes α-chloroaldehydes versatile synthetic intermediates in organic chemistry.[4] While specific research on this compound is scarce, its chemical nature suggests potential as a building block in the synthesis of more complex molecules, potentially including pharmacologically active compounds. This guide aims to consolidate the available information on this compound and provide a technical framework for its potential synthesis, reactions, and biological context, primarily aimed at professionals in research and drug development.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely reported. The following tables summarize the available computed data for this compound and the experimental data for the structurally related compound, 2-chlorobutane, for comparative purposes.[1][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28832-55-5 | [1] |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butanal, 2-chloro-; alpha-chlorobutyraldehyde | [1] |

| Canonical SMILES | CCC(C=O)Cl | [2] |

| InChIKey | PZGXJYSPQYRCBB-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 1.3 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 6 | [1] |

Table 2: Experimental Physical Properties of 2-Chlorobutane (CAS: 78-86-4) for Comparison

| Property | Value | Source |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 68 - 70 °C | [6] |

| Melting Point | -140 °C | [6] |

| Density | 0.870 g/cm³ | [6] |

| Flash Point | -15 °C | [5] |

| Solubility in Water | Insoluble | [5] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general and effective method for the α-chlorination of aldehydes can be adapted. One such method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, often in the presence of an organocatalyst like L-proline.[8]

Representative Experimental Protocol: Organocatalytic α-Chlorination of Butanal

Objective: To synthesize this compound from butanal.

Materials:

-

Butanal

-

N-Chlorosuccinimide (NCS)

-

L-proline

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of butanal (1.0 equivalent) in dichloromethane at 0 °C in a round-bottom flask, add L-proline (0.1 equivalents).

-

Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

References

- 1. This compound | C4H7ClO | CID 10975430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. msds.nipissingu.ca [msds.nipissingu.ca]

- 7. (2R)-2-chlorobutanal | C4H7ClO | CID 96004132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis, Properties, and Reactions of alpha-Chlorobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Chlorobutyraldehyde, systematically named 2-chlorobutanal, is a halogenated aldehyde of significant interest in organic synthesis.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a chlorine atom on the alpha-carbon, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic additions and substitutions. This guide provides a comprehensive overview of the structural and chemical properties of alpha-chlorobutyraldehyde, a detailed experimental protocol for its synthesis, and a visualization of the reaction mechanism.

Structural and Chemical Properties

alpha-Chlorobutyraldehyde is a chiral molecule with the chemical formula C₄H₇ClO.[1] The structural formula is characterized by a four-carbon chain with a chlorine atom and a formyl group attached to the second carbon.

Table 1: Physicochemical Properties of alpha-Chlorobutyraldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | alpha-chlorobutyraldehyde, 2-chloro-butyraldehyde | [1] |

| CAS Number | 28832-55-5 | [1] |

| Canonical SMILES | CCC(C=O)Cl | [1] |

| InChIKey | PZGXJYSPQYRCBB-UHFFFAOYSA-N | [1] |

Data Presentation

Quantitative data for alpha-chlorobutyraldehyde is summarized below. Please note that while experimental Infrared and Mass Spectrometry data are available, experimental NMR data is not readily found in public databases. Therefore, predicted ¹H and ¹³C NMR data are provided for reference.

Table 2: Spectroscopic Data for alpha-Chlorobutyraldehyde

| Spectroscopy | Data Type | Values | Source(s) |

| ¹H NMR | Predicted Chemical Shifts (ppm) | Aldehyde H: ~9.5-9.7 ppm (doublet)Alpha H: ~4.1-4.3 ppm (multiplet)Methylene H₂: ~1.8-2.0 ppm (multiplet)Methyl H₃: ~1.0-1.2 ppm (triplet) | Predicted Data |

| ¹³C NMR | Predicted Chemical Shifts (ppm) | Carbonyl C: ~195-200 ppmAlpha C: ~60-65 ppmMethylene C: ~25-30 ppmMethyl C: ~10-15 ppm | Predicted Data |

| Infrared (IR) | Vapor Phase IR Spectra | Key absorptions expected for C=O stretch (~1730-1750 cm⁻¹) and C-Cl stretch (~650-800 cm⁻¹). | [1] |

| Mass Spectrometry (MS) | GC-MS | Molecular Ion Peak (M⁺) at m/z = 106. Characteristic fragmentation patterns include loss of Cl and cleavage at the alpha-carbon. | [1] |

Experimental Protocols

The synthesis of alpha-chlorobutyraldehyde can be effectively achieved through the direct organocatalytic α-chlorination of butanal. This method offers high potential for good yields and can be adapted for enantioselective synthesis through the use of chiral catalysts.

Synthesis of alpha-Chlorobutyraldehyde via Organocatalytic α-Chlorination of Butanal

This protocol is adapted from established procedures for the α-chlorination of aldehydes.

Reagents and Materials:

-

Butanal

-

L-Proline (or other suitable organocatalyst)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline (0.1 mmol, 10 mol%).

-

Addition of Reagents: Add anhydrous DCM (2.0 mL). Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring. To this suspension, add butanal (1.0 mmol, 1.0 equiv) dropwise.

-

Chlorination: In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.2 mmol, 1.2 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting butanal is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude alpha-chlorobutyraldehyde can be purified by flash column chromatography on silica (B1680970) gel to yield the final product.

Mandatory Visualization

The following diagrams illustrate the structural formula of alpha-chlorobutyraldehyde and the mechanism for its synthesis via organocatalytic α-chlorination.

Caption: Structural Formula of alpha-Chlorobutyraldehyde.

Caption: Organocatalytic α-Chlorination of Butanal.

References

An In-depth Technical Guide to the Stereoisomers of 2-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-chlorobutanal, a chiral aldehyde with applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details synthetic methodologies for obtaining both racemic and enantiomerically enriched this compound, techniques for the resolution of its enantiomers, and analytical methods for determining enantiomeric purity. All quantitative data is summarized in structured tables, and key experimental protocols are provided.

Introduction to the Stereoisomers of this compound

This compound possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (R)-2-chlorobutanal and (S)-2-chlorobutanal. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.[1][2] The distinct three-dimensional arrangement of atoms around the chiral center can lead to significantly different biological activities, a critical consideration in drug development.[3]

Below is a diagram illustrating the enantiomeric relationship between (R)- and (S)-2-chlorobutanal.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached in two primary ways: the preparation of a racemic mixture followed by resolution, or the direct enantioselective synthesis of a specific enantiomer.

Synthesis of Racemic this compound

A common method for the synthesis of racemic α-chloro aldehydes is the direct chlorination of the parent aldehyde. For this compound, this involves the chlorination of butanal.

Materials:

-

Butanal

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane, CCl₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butanal (1.0 eq) in an inert solvent under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by GC or TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure, and the crude racemic this compound can be purified by vacuum distillation.

Enantioselective Synthesis of this compound

Modern organocatalysis offers a direct route to enantiomerically enriched α-chloro aldehydes. This approach avoids the need for chiral resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.

This protocol is a general procedure based on established methods for the enantioselective α-chlorination of aldehydes.

Materials:

-

Butanal

-

N-Chlorosuccinimide (NCS)

-

Organocatalyst (e.g., (2R,5R)-diphenylpyrrolidine or L-proline amide)

-

Solvent (e.g., dichloromethane, acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., cryostat)

Procedure:

-

To a stirred solution of butanal (1.0 eq) in the chosen solvent at the desired temperature (e.g., -30 °C), add the organocatalyst (typically 5-20 mol%).

-

Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise over a period of time.

-

Stir the reaction mixture at the low temperature until completion, as monitored by TLC or GC.

-

Upon completion, the reaction can be directly purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

The following diagram illustrates the general workflow for the enantioselective synthesis.

Resolution of Racemic this compound

While enantioselective synthesis is often preferred, classical resolution of a racemic mixture remains a valuable technique. For aldehydes, this can be challenging. A common strategy involves the reversible formation of diastereomeric derivatives.

Analytical Methods for Enantiomeric Discrimination

Determining the enantiomeric purity of this compound is crucial. The two primary methods for this are chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers of the analyte. This results in different retention times for the (R) and (S) enantiomers, enabling their separation and quantification. While specific methods for this compound are not widely published, methods for the closely related 2-chlorobutane (B165301) have been successfully developed and can be adapted.

NMR Spectroscopy with Chiral Shift Reagents

In NMR spectroscopy, enantiomers in a chiral solvent or in the presence of a chiral shift reagent can exhibit different chemical shifts. Chiral shift reagents are typically lanthanide complexes that can coordinate with the analyte, forming diastereomeric complexes. This allows for the integration of the distinct signals for each enantiomer to determine the enantiomeric excess.

Summary of Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO | [4] |

| Molecular Weight | 106.55 g/mol | [4] |

| IUPAC Name | This compound | [4] |

Table 2: Enantioselective Synthesis of α-Chloroaldehydes (Representative Data)

| Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Octanal | (2R,5R)-diphenylpyrrolidine | Acetone | -30 | 91 | 92 |

| 3-Methylbutanal | L-proline amide | DCE | -10 | 99 | 78 |

Table 3: Specific Rotation of 2-Chlorobutane Enantiomers (for reference)

| Enantiomer | Specific Rotation ([α]D) |

| (R)-2-chlorobutane | -12.9° |

| (S)-2-chlorobutane | +12.9° |

The following diagram outlines the logical relationship for determining enantiomeric excess.

References

A Technical Guide to the Reactivity of the Aldehyde Group in 2-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 2-chlorobutanal, also known as α-chlorobutyraldehyde.[1] The presence of a chlorine atom on the carbon adjacent (alpha) to the carbonyl group significantly modulates the aldehyde's electronic properties and reactivity profile. This makes this compound a valuable chiral synthon and intermediate in the synthesis of complex chemical and medicinal agents.[2] This document details the electronic effects, key reaction pathways, and relevant experimental considerations for this compound.

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of aldehydes and ketones is primarily governed by the electrophilic nature of the carbonyl carbon.[3][4] The greater electronegativity of oxygen compared to carbon polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon atom and making it susceptible to attack by nucleophiles.[3][5]

In a typical saturated aldehyde, such as butanal, the alkyl chain acts as a weak electron-donating group through an inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon.[5][6] However, in this compound, the highly electronegative chlorine atom at the α-position exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, intensifying its partial positive charge.[5][6] Consequently, the carbonyl carbon in this compound is significantly more electrophilic and thus more reactive toward nucleophiles than its non-halogenated counterpart.[5]

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of this compound makes it a versatile substrate for a variety of transformations targeting the aldehyde group.

Nucleophilic addition is the most characteristic reaction of aldehydes.[4] The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.[7] This intermediate is then typically protonated during work-up to yield the final alcohol product.[7]

A. Reduction to 2-Chlorobutanol The aldehyde group in this compound can be readily reduced to a primary alcohol, yielding 2-chlorobutanol.[8] This is typically achieved using hydride-based reducing agents.

-

Reagents: Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄).[8]

B. Grignard Reaction Grignard reagents (organomagnesium halides, RMgX) are potent carbon nucleophiles that react with aldehydes to form secondary alcohols after acidic work-up.[9][10] This reaction is a powerful tool for carbon-carbon bond formation.[10] The reaction with this compound would yield a substituted secondary alcohol.

C. Wittig Reaction The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent).[11][12] This method is highly valuable because it forms the double bond at a specific, predetermined location, avoiding the mixture of isomers that can result from elimination reactions.[12][13] Reacting this compound with a Wittig reagent (e.g., Ph₃P=CHR') would produce a substituted 1-chloro-2-alkene.

The aldehyde group is readily oxidized to a carboxylic acid functional group.[8] For this compound, this transformation yields 2-chlorobutanoic acid.

-

Reagents: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose.[8]

α-Chloro aldehydes are pivotal substrates in modern asymmetric synthesis.[2] The development of organocatalysis, particularly using chiral secondary amines (e.g., prolinol derivatives), allows for the highly enantioselective α-functionalization of aldehydes.[2][14] While this compound is a product of such reactions, it also serves as a substrate in further transformations where the chiral center at the α-carbon directs the stereochemical outcome of subsequent reactions. For instance, α-chloro aldehydes are key intermediates in N-heterocyclic carbene (NHC) catalyzed annulation reactions.[15]

Summary of Reactions and Data

The following tables summarize the primary transformations of this compound and representative data from related enantioselective reactions.

Table 1: Common Reactions of the Aldehyde Group in this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. Sodium borohydride (NaBH₄) or LiAlH₄2. H₃O⁺ work-up | 2-Chlorobutanol[8] |

| Oxidation | Potassium permanganate (KMnO₄) or CrO₃ | 2-Chlorobutanoic acid[8] |

| Grignard Addition | 1. R-MgX (e.g., CH₃MgBr)2. H₃O⁺ work-up | 3-chloro-2-pentanol |

| Wittig Olefination | Ph₃P=CHR' | 1-Chloro-2-substituted-1-butene |

Table 2: Representative Data for Enantioselective α-Chlorination of Aldehydes This table demonstrates the utility of organocatalysis in producing chiral α-chloro aldehydes, the class of compounds to which this compound belongs.

| Aldehyde Substrate | Catalyst | Chlorinating Agent | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Octanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Perchlorinated quinone | 91 | 92 | [2] |

| Dodecanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Chlorosuccinimide (NCS) | 95 | 99 | [14] |

| Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Chlorosuccinimide (NCS) | 75 | 99 | [14] |

| Isovaleraldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Chlorosuccinimide (NCS) | 85 | 99 |[14] |

Experimental Protocols

The following are generalized protocols for key reactions involving aldehydes. These should be adapted based on the specific substrate and laboratory conditions.

Protocol 1: General Procedure for Reduction of an Aldehyde using NaBH₄

-

Dissolution: Dissolve the aldehyde (1.0 equiv.) in a suitable alcoholic solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Slowly add sodium borohydride (NaBH₄, ~1.1 equiv.) portion-wise to the stirred solution. Monitor the reaction for gas evolution.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) or acetone (B3395972) at 0 °C until gas evolution ceases.

-

Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for Grignard Addition to an Aldehyde

-

Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain the system under a positive pressure of inert gas.[16]

-

Reagent Preparation: Prepare or obtain a standardized solution of the Grignard reagent (e.g., Phenylmagnesium bromide in THF).

-

Reaction: Dissolve the aldehyde (1.0 equiv.) in anhydrous diethyl ether or THF and add it to the reaction flask. Cool the solution to 0 °C. Add the Grignard reagent (~1.1 equiv.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Work-up and Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol via flash column chromatography.

Protocol 3: Organocatalytic α-Chlorination of an Aldehyde (Adapted from literature procedures for generating α-chloro aldehydes)[2][14]

-

Setup: To a vial charged with a magnetic stir bar, add the amine catalyst (e.g., (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.1 equiv.).

-

Addition of Reagents: Add the solvent (e.g., hexafluoroisopropanol or acetone) followed by the aldehyde substrate (1.0 equiv.). Cool the mixture to the desired temperature (e.g., -30 °C to 8 °C).

-

Chlorination: Add the chlorinating agent (e.g., N-Chlorosuccinimide, 1.2 equiv.) portion-wise or via syringe pump over a specified time.

-

Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is typically filtered or directly purified. For analysis of enantiomeric excess, the resulting α-chloro aldehyde may be reduced in situ (e.g., with NaBH₄) to the more stable α-chloro alcohol before analysis by chiral HPLC or GC.[14]

References

- 1. This compound | C4H7ClO | CID 10975430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 3. Khan Academy [khanacademy.org]

- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. brainkart.com [brainkart.com]

- 6. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 28832-55-5 | Benchchem [benchchem.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. Grignard reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide to the Electrophilicity of 2-Chlorobutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobutanal is a bifunctional organic compound possessing both an aldehyde and an alkyl chloride moiety. This unique structural arrangement confers a significant degree of electrophilicity, making it a versatile intermediate in organic synthesis and a molecule of interest in the study of structure-reactivity relationships. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, including its synthesis, reactivity, and the methodologies used to quantify its electrophilicity. While specific experimental kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from the known reactivity of analogous α-chloro aldehydes and carbonyl compounds to provide a robust predictive framework.

Introduction to the Electrophilicity of this compound

The electrophilicity of a molecule describes its ability to accept electrons. In this compound, two primary electrophilic centers exist: the carbonyl carbon and the carbon atom bonded to the chlorine. The aldehyde group, with its polarized carbon-oxygen double bond, renders the carbonyl carbon susceptible to nucleophilic attack. Furthermore, the presence of an electron-withdrawing chlorine atom at the α-position significantly enhances the electrophilicity of the carbonyl carbon through an inductive effect. This activation makes this compound more reactive towards nucleophiles than its non-halogenated counterpart, butanal.

The carbon atom attached to the chlorine is also an electrophilic site, susceptible to nucleophilic substitution reactions. The interplay between these two electrophilic centers dictates the overall reactivity profile of the molecule and the types of products that can be formed in its reactions.

Synthesis of this compound

A common and effective method for the synthesis of α-chloroaldehydes like this compound is the direct organocatalytic α-chlorination of the parent aldehyde.[1][2][3] This approach offers high yields and the potential for enantioselective synthesis, which is of significant interest in drug development.

Experimental Protocol: Organocatalytic α-Chlorination of Butanal

This protocol is a generalized procedure based on established methods for the α-chlorination of aldehydes.

Materials:

-

Butanal

-

N-Chlorosuccinimide (NCS) or other suitable chlorine source

-

Chiral organocatalyst (e.g., L-proline or a MacMillan catalyst)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetone)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add the chiral organocatalyst (typically 5-20 mol%).

-

Add the anhydrous solvent and cool the mixture to the desired temperature (e.g., 0 °C to -20 °C).

-

Add butanal (1.0 equivalent) to the cooled solution.

-

In a separate flask, dissolve the N-chlorosuccinimide (1.1-1.2 equivalents) in the anhydrous solvent.

-

Add the NCS solution dropwise to the reaction mixture over a period of 15-30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.[4]

Quantifying the Electrophilicity of this compound

The electrophilicity of a compound can be quantified both experimentally and theoretically.

Mayr's Electrophilicity Scale

Mayr's electrophilicity scale is an empirical method for quantifying the reactivity of electrophiles.[5][6] The electrophilicity parameter, E, is determined from the logarithmic correlation of reaction rates with a set of standard nucleophiles.

log k = s(N + E)

Where:

-

k is the second-order rate constant.

-

s is a nucleophile-specific sensitivity parameter.

-

N is the nucleophilicity parameter.

-

E is the electrophilicity parameter.

While the E parameter for this compound has not been explicitly reported, it is expected to be significantly higher than that of butanal due to the inductive effect of the chlorine atom. The electrophilicity of various aldehydes has been investigated, providing a basis for estimating the reactivity of this compound.[7]

Theoretical Electrophilicity Index

The electrophilicity index (ω) is a theoretical concept derived from density functional theory (DFT) that quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η).

ω = μ² / 2η

Where:

-

μ ≈ -(IP + EA) / 2

-

η ≈ IP - EA

-

IP is the ionization potential.

-

EA is the electron affinity.

The electrophilicity index provides a theoretical measure of the global electrophilicity of the molecule. Local electrophilicity indices can also be calculated to identify the most electrophilic sites within the molecule.

Reactivity and Reaction Mechanisms

This compound undergoes a variety of reactions characteristic of both aldehydes and alkyl halides.

Nucleophilic Addition to the Carbonyl Group

The primary reaction of aldehydes is nucleophilic addition to the carbonyl carbon. The presence of the α-chloro substituent enhances the rate of this reaction.

General Mechanism:

-

A nucleophile attacks the electrophilic carbonyl carbon.

-

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

-

Protonation of the resulting alkoxide yields the alcohol addition product.

Nucleophilic Substitution at the α-Carbon

The carbon atom bearing the chlorine is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism.

General Mechanism:

-

A nucleophile attacks the α-carbon from the backside relative to the chlorine atom.

-

A pentacoordinate transition state is formed.

-

The chloride ion is displaced as the leaving group.

The relative rates of nucleophilic addition versus substitution depend on the nature of the nucleophile, the reaction conditions, and steric factors.

Experimental Protocols for Kinetic Studies

To quantitatively assess the electrophilicity of this compound, kinetic studies of its reactions with various nucleophiles are essential.

General Protocol for a Kinetic Experiment

Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.

Methodology: The reaction can be monitored using various techniques, such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography. The choice of method depends on the specific properties of the reactants and products.

Procedure (using UV-Vis Spectroscopy):

-

Prepare stock solutions of this compound and the nucleophile of known concentrations in a suitable solvent.

-

Set the spectrophotometer to the wavelength of maximum absorbance of the reactant or product being monitored.

-

Initiate the reaction by mixing the reactant solutions in a cuvette at a constant temperature.

-

Record the absorbance as a function of time.

-

Analyze the data to determine the reaction order and the rate constant. For a second-order reaction under pseudo-first-order conditions (where one reactant is in large excess), a plot of ln(At - A∞) versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reactant.

Data Presentation

While specific quantitative data for this compound is scarce, the following tables provide a framework for organizing such data once it is obtained through the experimental protocols described above.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇ClO |

| Molecular Weight | 106.55 g/mol [4] |

| IUPAC Name | This compound[4] |

| CAS Number | 28832-55-5[4] |

| Boiling Point | Not available[8] |

| Melting Point | Not available[8] |

| Density | Not available[8] |

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aldehydic proton (singlet or doublet, ~9.5-10 ppm), α-proton (multiplet, ~4.0-4.5 ppm), ethyl group protons. |

| ¹³C NMR | Carbonyl carbon (~190-200 ppm), α-carbon (~60-70 ppm), ethyl group carbons. |

| IR Spectroscopy | C=O stretch (~1720-1740 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹).[4] |

Table 3: Hypothetical Rate Constants for Reactions of this compound with Various Nucleophiles

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |

| Piperidine | Acetonitrile | 20 | To be determined |

| Thiophenol | Acetonitrile | 20 | To be determined |

| Methanol | Methanol | 20 | To be determined |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the electrophilicity of this compound.

Caption: Organocatalytic α-chlorination of butanal to synthesize this compound.

Caption: General mechanism for nucleophilic addition to this compound.

Caption: SN2 mechanism for nucleophilic substitution at the α-carbon of this compound.

Conclusion

This compound is a highly electrophilic molecule with significant potential as a synthetic intermediate. Its reactivity is governed by the interplay of the aldehyde and α-chloro functional groups. While specific quantitative data on its electrophilicity is limited, this guide provides a framework for understanding and predicting its behavior based on established chemical principles and the reactivity of analogous compounds. The experimental protocols outlined herein offer a starting point for researchers to quantitatively characterize the electrophilicity of this compound and further explore its synthetic utility. This knowledge is crucial for the rational design of novel chemical entities in the fields of materials science, agrochemicals, and particularly, drug development.

References

- 1. zenodo.org [zenodo.org]

- 2. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. This compound | C4H7ClO | CID 10975430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

Navigating the Complexities of 2-Chlorobutanal: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobutanal, a reactive α-chloroaldehyde, presents significant stability challenges that necessitate stringent storage and handling protocols. Due to a lack of extensive, publicly available stability data specific to this compound, this guide provides a comprehensive overview based on the established principles of aldehyde and α-halo carbonyl chemistry. This document outlines the inherent instability of this compound, explores potential degradation pathways, and offers detailed recommendations for its storage and handling to ensure its integrity for research and development applications.

Introduction to the Stability of this compound

This compound is a valuable intermediate in organic synthesis, utilized in the production of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its utility is derived from the reactivity of both the aldehyde functional group and the chlorine atom at the alpha position. However, this inherent reactivity also contributes to its instability.

Alpha-chloro aldehydes are known to be sensitive to a variety of environmental factors, including heat, light, moisture, and pH. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the presence of a hydrogen atom on the same carbon as the chlorine allows for potential elimination reactions.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, compromising sample purity and potentially leading to the formation of undesirable byproducts. Understanding these pathways is crucial for developing effective stabilization strategies.

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. In the presence of air (oxygen), this compound can be oxidized to 2-chlorobutanoic acid. This process can be accelerated by light and the presence of metal ions.

-

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. For instance, in the presence of water, this compound can undergo hydrolysis to form 2-hydroxybutanal.

-

Elimination: Under basic conditions, dehydrohalogenation can occur, leading to the formation of but-2-enal.

-

Aldol Condensation: Like other aldehydes, this compound can undergo self-condensation, particularly in the presence of acid or base catalysts, to form higher molecular weight impurities.

-

Polymerization: Aldehydes, especially reactive ones, have a tendency to polymerize, forming polyacetals. This can be initiated by trace amounts of acid or base.

References

Solubility of 2-Chlorobutanal in Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-chlorobutanal in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative or qualitative solubility data for this specific compound. Consequently, this document provides a detailed theoretical framework for predicting its solubility based on fundamental chemical principles. Furthermore, it offers a comprehensive experimental protocol for researchers to determine the solubility of this compound in various organic solvents. This guide is intended to be a foundational resource for professionals working with this compound, enabling them to establish its solubility profile for applications in synthesis, formulation, and other research endeavors.

Introduction and Statement on Data Availability

This compound is an alpha-halogenated aldehyde with potential applications as a reactive intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction media, for purification processes, and in the development of formulations. Despite a rigorous search of available chemical literature and databases, no specific experimental data on the solubility of this compound in common organic solvents has been found.

This guide, therefore, serves two primary purposes:

-

To provide a reasoned, qualitative prediction of the solubility of this compound based on its molecular structure and the principles of intermolecular forces.

-

To equip researchers with a detailed, standard experimental methodology to quantitatively determine the solubility of this compound in solvents of interest.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in different organic solvents.

-

Polar Characteristics: The presence of the aldehyde functional group (-CHO) introduces a significant dipole moment due to the electronegativity of the oxygen atom. This allows for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents (acting as a hydrogen bond acceptor).[2][3]

-

Non-polar Characteristics: The four-carbon alkyl chain (butanal structure) is non-polar and will engage in van der Waals forces (specifically, London dispersion forces) with solvent molecules.[4][5] The chlorine atom adds to the molecule's polarity but also increases its London dispersion forces.

Based on this structure, the following solubility trends can be predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (B95107) (THF) are polar and can engage in strong dipole-dipole interactions with the aldehyde group of this compound. The absence of strong hydrogen-bonding networks in these solvents, which would need to be disrupted, further favors solubility.

-

Good Solubility in Alcohols: Short-chain alcohols such as methanol, ethanol, and isopropanol (B130326) are polar and protic. They can act as hydrogen bond donors to the carbonyl oxygen of this compound. The alkyl portion of these alcohols will also interact favorably with the butyl chain of the solute.[6]

-

Moderate to Good Solubility in Chlorinated Solvents: Solvents like dichloromethane (B109758) and chloroform (B151607) should be effective at dissolving this compound due to favorable dipole-dipole and dispersion forces.

-

Lower Solubility in Non-polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene (B28343) rely solely on London dispersion forces for interaction. While the butyl chain of this compound will interact well with these solvents, the polar aldehyde group will be less favorably solvated, likely resulting in lower, though still significant, solubility compared to polar solvents.[5][7]

The logical interplay of these factors is visualized in the diagram below.

Quantitative Data Presentation

As no experimental data is currently available, the following table is provided as a template for researchers to record their findings. It is recommended to determine solubility at a standard temperature, such as 25°C (298.15 K).

| Solvent | Solvent Type | Qualitative Solubility (at 25°C) | Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Non-polar | ||

| Toluene | Non-polar (Aromatic) | ||

| Diethyl Ether | Weakly Polar | ||

| Dichloromethane | Polar Aprotic | ||

| Ethyl Acetate | Polar Aprotic | ||

| Acetone | Polar Aprotic | ||

| Isopropanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Methanol | Polar Protic | ||

| Water | Polar Protic |

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of a liquid solute like this compound in an organic solvent is the isothermal shake-flask method.[8][9] This method allows for the determination of the thermodynamic equilibrium solubility.

4.1. Materials and Equipment

-

High-purity this compound

-

High-purity organic solvents of interest (analytical grade or higher)

-

Glass vials or flasks with airtight, chemically resistant caps (B75204) (e.g., PTFE-lined)

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

4.2. Procedure

The workflow for this experimental protocol is outlined in the diagram below.

-

Preparation of Saturated Solutions:

-

Into a series of glass vials, add a known volume or mass of the chosen organic solvent (e.g., 5 mL).

-

Add this compound to each vial in excess. A good starting point is to add solute until a separate, visible phase of undissolved this compound is present at the bottom of the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The required time should be confirmed by sampling at different intervals (e.g., 24, 36, 48 hours) and demonstrating that the measured concentration no longer changes.

-

-

Sampling and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 1-2 hours) to allow the undissolved phase to settle completely.

-

Carefully withdraw an aliquot from the clear, upper solvent phase (the supernatant) using a syringe.

-

Immediately pass the aliquot through a syringe filter into a clean, tared vial. This step is crucial to remove any micro-droplets of the undissolved solute.

-

Accurately weigh the filtered sample.

-

-

Quantitative Analysis (Gas Chromatography Recommended):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by GC-FID to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Back-calculate to determine the concentration in the original, undiluted saturated solution. This value represents the solubility. Express the final result in appropriate units, such as g/100 mL or mol/L.

-

Conclusion

References

- 1. education.com [education.com]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 2-Chlorobutanal